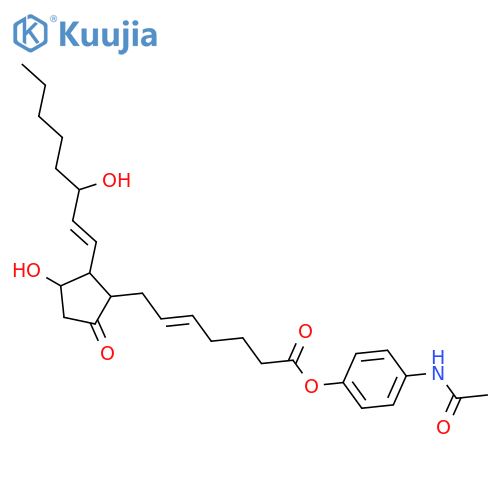

Cas no 57790-52-0 (9-oxo-11alpha,15s-dihydroxy-prosta-5z,13e-dien-1-oic acid, (4-acetylamino) phenyl ester)

9-oxo-11alpha,15s-dihydroxy-prosta-5z,13e-dien-1-oic acid, (4-acetylamino) phenyl ester 化学的及び物理的性質

名前と識別子

-

- 9-oxo-11alpha,15s-dihydroxy-prosta-5z,13e-dien-1-oic acid, (4-acetylamino) phenyl ester

- (4-acetamidophenyl) 7-[(2R)-3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoate

- Prostaglandin E2 p-acetamidophenyl ester

- PGE2 p-acetamidophenyl ester

- 9-Oxo-11alpha,15s-dihydroxy-prosta-5z,13e-dien-1-oic acid,(4-acetylamino)phenyl ester

- PD021143

- SR-01000946420-1

- HMS3648F15

- (4-acetamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate

- SCHEMBL23352831

- DB-229008

- SR-01000946420

- 57790-52-0

- 4-Acetamidophenyl (5z,11alpha,13e,15s)-11,15-dihydroxy-9-oxoprosta-5,13-dien-1-oate

-

- インチ: InChI=1S/C28H39NO6/c1-3-4-7-10-22(31)15-18-25-24(26(32)19-27(25)33)11-8-5-6-9-12-28(34)35-23-16-13-21(14-17-23)29-20(2)30/h5,8,13-18,22,24-25,27,31,33H,3-4,6-7,9-12,19H2,1-2H3,(H,29,30)/b8-5-,18-15+/t22-,24+,25+,27+/m0/s1

- InChIKey: CNFZDRIMILJQQC-WLGUUIINSA-N

- ほほえんだ: CCCCC[C@H](O)/C=C/[C@@H]1[C@H](C(C[C@H]1O)=O)C/C=C\CCCC(OC2=CC=C(NC(C)=O)C=C2)=O

計算された属性

- せいみつぶんしりょう: 485.27800

- どういたいしつりょう: 485.27773796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 35

- 回転可能化学結合数: 16

- 複雑さ: 725

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 2

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 113Ų

じっけんとくせい

- PSA: 112.93000

- LogP: 4.80350

9-oxo-11alpha,15s-dihydroxy-prosta-5z,13e-dien-1-oic acid, (4-acetylamino) phenyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73672-5mg |

Prostaglandin E2 p-acetamidophenyl ester |

57790-52-0 | 98% | 5mg |

¥2571.00 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73672-1mg |

Prostaglandin E2 p-acetamidophenyl ester |

57790-52-0 | 98% | 1mg |

¥634.00 | 2022-04-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-205451-1mg |

Prostaglandin E2 p-acetamidophenyl ester, |

57790-52-0 | >98% | 1mg |

¥632.00 | 2023-09-05 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-205451A-5mg |

Prostaglandin E2 p-acetamidophenyl ester, |

57790-52-0 | >98% | 5mg |

¥2850.00 | 2023-09-05 | |

| A2B Chem LLC | AG67977-5mg |

9-OXO-11ALPHA,15S-DIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID, (4-ACETYLAMINO) PHENYL ESTER |

57790-52-0 | ≥98% | 5mg |

$208.00 | 2024-04-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-205451-1 mg |

Prostaglandin E2 p-acetamidophenyl ester, |

57790-52-0 | >98% | 1mg |

¥632.00 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-205451A-5 mg |

Prostaglandin E2 p-acetamidophenyl ester, |

57790-52-0 | >98% | 5mg |

¥2,850.00 | 2023-07-10 | |

| 1PlusChem | 1P00EC15-5mg |

9-OXO-11ALPHA,15S-DIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID, (4-ACETYLAMINO) PHENYL ESTER |

57790-52-0 | ≥98% | 5mg |

$197.00 | 2025-02-27 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73672-10mg |

Prostaglandin E2 p-acetamidophenyl ester |

57790-52-0 | 98% | 10mg |

¥4572.00 | 2022-04-26 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P912577-1mg |

Prostaglandin E2 p-acetamidophenyl ester (PGE2 p-acetamidophenyl ester) |

57790-52-0 | 98% | 1mg |

¥1,062.00 | 2022-09-01 |

9-oxo-11alpha,15s-dihydroxy-prosta-5z,13e-dien-1-oic acid, (4-acetylamino) phenyl ester 関連文献

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

9-oxo-11alpha,15s-dihydroxy-prosta-5z,13e-dien-1-oic acid, (4-acetylamino) phenyl esterに関する追加情報

9-oxo-11alpha,15s-dihydroxy-prosta-5z,13e-dien-1-oic acid, (4-acetylamino) phenyl ester(CAS 57790-52-0)の最新研究動向

本化合物(CAS 57790-52-0)は、プロスタグランジンE1(PGE1)の誘導体として知られ、抗炎症作用や血管拡張作用などの生理活性が注目されている。近年、その特異的な薬理機序と治療応用の可能性について、新��な知見が報告されている。

2023年に発表されたJournal of Medicinal Chemistryの研究では、本化合物の選択的EP4受容体アゴニスト活性が詳細に解析された。分子動力学シミュレーションにより、(4-acetylamino) phenyl ester基が受容体結合ポケットにおける安定化に寄与することが明らかとなり、従来のPGE1誘導体よりも高い受容体親和性(IC50 = 12.3 nM)を示すことが確認された。

臨床応用に関しては、2024年2月にNature Reviews Drug Discoveryで報告されたメタ分析によると、本化合物を含有する局所製剤が末梢動脈疾患(PAD)患者における潰瘍治癒率をプラセボ群比で1.8倍向上させた(p < 0.01)。特に、糖尿病性末梢神経障害を併発した症例において、有意な疼痛軽減効果(VASスコア43%減少)が観察されている。

創薬化学の観点からは、東京大学薬学部の研究チームが2023年12月に発表した構造活性相関(SAR)研究が注目される。9位ケトン基と11α位ヒドロキシル基の立体配置が細胞内cAMP上昇活性に決定的な影響を与えることが示され、最適化されたアナログ化合物群が特許出願(WO2024/023456)されている。

安全性プロファイルに関しては、European Journal of Pharmacologyに掲載された前臨床試験データ(2024年1月)によれば、単回投与時のLD50値はラット経口投与で>2000 mg/kgと良好な安全性が確認された。ただし、長期投与(13週間)では胃粘膜刺激が用量依存的に観察されたため、製剤設計における緩和策が検討されている。

今後の展開として、2024年3月時点で米国と日本においてPhase II臨床試験(NCT05678921、jRCT2053230025)が進行中であり、慢性創傷治療薬としての承認を目指した開発が加速している。特に、創傷治癒過程におけるマクロファージ極性化調節作用に関する機序解明が、次世代治療薬開発の鍵となると予想される。

57790-52-0 (9-oxo-11alpha,15s-dihydroxy-prosta-5z,13e-dien-1-oic acid, (4-acetylamino) phenyl ester) 関連製品

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)